2-(4-Aminophenyl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC15819498
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9N3O2 |
|---|---|
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 2-(4-aminophenyl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16) |
| Standard InChI Key | ABKFNRSPSJHUNG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-(4-aminophenyl)pyrimidine-5-carboxylic acid is C₁₁H₉N₃O₂, with a molecular weight of 215.21 g/mol . The IUPAC name, 2-(4-aminophenyl)pyrimidine-5-carboxylic acid, reflects its substitution pattern: a pyrimidine ring substituted at position 2 with a 4-aminophenyl group and at position 5 with a carboxylic acid moiety. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N | |
| InChIKey | ABKFNRSPSJHUNG-UHFFFAOYSA-N | |
| PSA (Polar Surface Area) | 98.33 Ų | |
| LogP (Partition Coefficient) | 1.127 |
The carboxylic acid group at position 5 introduces polarity, while the 4-aminophenyl group contributes aromatic π-system interactions. These features are critical for potential binding to enzymatic active sites, as seen in structurally related compounds targeting bacterial IspF enzymes or xanthine oxidase .
Synthesis Methods
Synthetic routes to 2-(4-aminophenyl)pyrimidine-5-carboxylic acid typically involve functionalizing pyrimidine precursors. While explicit details are scarce, analogous syntheses suggest a multi-step approach:
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Pyrimidine Ring Formation: Cyclization reactions using malonic acid derivatives or condensation of amidines with β-keto esters could yield the pyrimidine core . For example, parallel solution-phase synthesis of pyrimidine-5-carboxamides from itaconic acid demonstrates the feasibility of modular pyrimidine derivatization .
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Introduction of the 4-Aminophenyl Group: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyrimidines and 4-aminophenylboronic acids may install the aryl substituent.
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Carboxylic Acid Functionalization: Hydrolysis of ester-protected intermediates under basic conditions (e.g., NaOH) followed by acidification yields the free carboxylic acid .
A hypothetical synthesis pathway could proceed as follows:
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Step 1: Condensation of ethyl 3-aminocrotonate with 4-nitrobenzaldehyde to form a 2-(4-nitrophenyl)pyrimidine-5-carboxylate intermediate.
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Step 2: Catalytic hydrogenation to reduce the nitro group to an amine, yielding 2-(4-aminophenyl)pyrimidine-5-carboxylate.
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Step 3: Saponification with aqueous NaOH to hydrolyze the ester to the carboxylic acid .
Spectroscopic Characterization
Analytical techniques confirm the structure and purity of 2-(4-aminophenyl)pyrimidine-5-carboxylic acid:
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Nuclear Magnetic Resonance (NMR):
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¹H-NMR: The carboxylic acid proton (COOH) is expected to appear as a broad singlet near δ 12–13 ppm. Aromatic protons on the pyrimidine and phenyl rings resonate between δ 7.0–8.5 ppm, with coupling patterns indicating substitution .
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¹³C-NMR: The carbonyl carbon (C=O) of the carboxylic acid resonates near δ 165–170 ppm, while pyrimidine carbons appear between δ 150–160 ppm .
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Mass Spectrometry (MS):
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Infrared (IR) Spectroscopy:
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Strong absorption bands for the carboxylic acid O-H stretch (2500–3300 cm⁻¹), C=O stretch (1680–1720 cm⁻¹), and aromatic C=C stretches (1450–1600 cm⁻¹).
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2-(4-Aminophenyl)pyrimidine-5-carboxylic acid is labeled “For research use only”, with no human or veterinary applications cited. Standard laboratory precautions include:
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Use of personal protective equipment (gloves, goggles).
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Avoidance of inhalation or skin contact.
Future Directions
Further research should prioritize:
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Biological Screening: Testing against bacterial strains (e.g., Burkholderia pseudomallei) and enzymatic targets (e.g., XO, dihydrofolate reductase) .
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Structural Optimization: Modifying the aminophenyl substituent (e.g., halogenation) or carboxylic acid group (e.g., ester prodrugs) to enhance bioavailability .
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Computational Studies: Molecular docking to predict binding modes with IspF or XO, guided by the compound’s hydrogen-bonding and aromatic features .
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